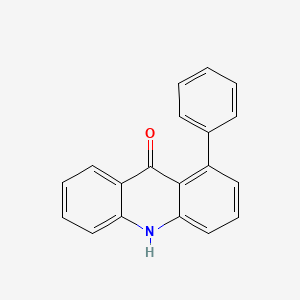

1-Phenylacridin-9(10H)-one

Description

Historical Context and Significance of the Acridinone (B8587238) Scaffold in Chemical Research

The story of acridines and acridinones in scientific research is a long and impactful one. A pivotal moment in their history was the development of the anticancer agents Ledakrin and the antiseptic Acriflavine in 1912. researchgate.net This marked the beginning of extensive investigations into the biological activities of this class of compounds. The planar aromatic structure of the acridine (B1665455) scaffold is a key determinant of its biological activity, enabling it to intercalate with DNA. researchgate.netresearchgate.net This fundamental interaction has been a driving force in the design of numerous anticancer drugs. researchgate.net

Beyond their well-established role as DNA intercalators, acridine and acridinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antimalarial, antiviral, and antiprion properties. researchgate.netopenmedicinalchemistryjournal.com Their utility extends to being P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer, as well as enzyme inhibitors and agents for neurodegenerative disorders. nih.govresearchgate.net The ability to modify the acridinone structure to target specific biological pathways has cemented its status as a highly sought-after pharmacophore in modern therapeutics. researchgate.netnih.gov

Structural Features and Chemical Nomenclature of 1-Phenylacridin-9(10H)-one

This compound is a specific derivative of the acridinone core. Its chemical structure is characterized by a tricyclic system where a phenyl group is attached to the nitrogen atom at position 10. The "(10H)" in the name indicates that the nitrogen at position 10 is bonded to a hydrogen atom in the parent acridinone structure, which is replaced by the phenyl group in this derivative. The "=O" at position 9 signifies the ketone functional group.

The systematic IUPAC name for this compound is 10-phenylacridin-9-one. nih.gov It is also commonly referred to as N-phenylacridone or simply phenylacridone. nih.gov The presence of the phenyl group at the nitrogen atom significantly influences the molecule's electronic properties and spatial conformation, which in turn affects its reactivity and potential applications.

Below is a table summarizing key structural and identifying information for this compound:

| Property | Value |

| IUPAC Name | 10-phenylacridin-9-one nih.gov |

| Synonyms | N-Phenylacridone, Phenylacridone, 10-Phenyl-9(10H)-acridone nih.gov |

| Molecular Formula | C₁₉H₁₃NO nih.gov |

| Molecular Weight | 271.31 g/mol nih.govsigmaaldrich.com |

| CAS Number | 5472-23-1 nih.govsigmaaldrich.com |

| SMILES String | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 nih.gov |

| InChI Key | GOKIEMZASYETFM-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Overview of Current Research Trajectories on Phenylacridinone Compounds

Contemporary research on phenylacridinone compounds is vibrant and multifaceted, extending far beyond their traditional use in medicinal chemistry. A significant area of investigation is their application in materials science, particularly in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). For instance, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, was designed using the acridin-9(10H)-one core as an acceptor and demonstrated excellent performance in a yellow OLED. rsc.org

Furthermore, derivatives of phenylacridinone are being explored as powerful photocatalysts. Acridinium-based photocatalysts, such as 9-mesityl-10-phenylacridinium tetrafluoroborate, are gaining attention as sustainable alternatives to traditional transition-metal catalysts. sigmaaldrich.com These organic photocatalysts exhibit high chemical stability and can mediate a variety of important organic reactions. smolecule.com

In the realm of medicinal chemistry, the focus has expanded to include the development of highly specific and potent agents. For example, researchers are designing acridine/acridone-peptide hybrids for selective interaction with G-quadruplex DNA, a structure of interest in cancer therapy. nih.gov The ability to synthesize a wider range of these molecules opens up possibilities for exploring new drug candidates for various diseases. sciencedaily.com The synthesis of 9-phenylacridines through methods like ortho-lithiation–cyclization sequences continues to be an active area of research to efficiently generate these valuable compounds. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJUWKPOTOQSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20778653 | |

| Record name | 1-Phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160289-77-0 | |

| Record name | 1-Phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylacridin 9 10h One and Its Derivatives

Classical and Contemporary Synthetic Routes to the Phenylacridinone Core Structure

The fundamental tricyclic structure of acridinone (B8587238) can be assembled through several key disconnection approaches.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, typically using copper as a catalyst. wikipedia.orgnih.govnumberanalytics.com A key variation, the Jourdan-Ullmann coupling, is a classical and reliable method for constructing the acridone (B373769) skeleton. researchgate.net

This process generally involves two main steps:

N-Arylation: An Ullmann condensation (a C-N coupling reaction) occurs between an anthranilic acid derivative (or its ester) and an aryl halide. wikipedia.orgresearchgate.net This forms an N-arylanthranilic acid intermediate. Traditional conditions for this step often required high temperatures and stoichiometric amounts of copper. wikipedia.org

Cyclization: The resulting N-arylanthranilic acid is then cyclized under acidic conditions to yield the acridin-9(10H)-one core. researchgate.netscribd.com Common acylating reagents used for this ring-closure include polyphosphoric acid (PPA), sulfuric acid, or phosphorus oxychloride. researchgate.netscribd.com

Table 1: Overview of Jourdan-Ullmann Synthesis for Acridinones

| Step | Reaction Type | Reactants | Catalyst/Reagent | Product |

| 1 | Ullmann Condensation | Anthranilic Acid + Aryl Halide | Copper (Cu) or Copper Salts (e.g., CuI) | N-Arylanthranilic Acid |

| 2 | Intramolecular Acylation | N-Arylanthranilic Acid | Strong Acid (e.g., H₂SO₄, PPA) | Acridin-9(10H)-one |

Oxidative Cyclization Protocols (e.g., from o-arylamino benzophenones)

Oxidative cyclization provides an alternative route to the acridinone core, often starting from pre-assembled precursors like o-arylamino benzophenones. researchgate.net This method relies on the formation of a C-C bond between two aromatic rings through an intramolecular oxidative aromatic coupling. researchgate.net

Various oxidizing agents can promote this transformation. For instance, reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) have been used to mediate efficient ring-closing reactions at room temperature without the need for a metal catalyst. rsc.org The reaction proceeds by activating the aromatic rings towards electrophilic attack, leading to the desired cyclization and formation of the tricyclic acridinone system. This approach is valuable for its often milder conditions compared to classical thermal methods.

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like acridinones in a single step from three or more starting materials. rsc.orgnih.govyoutube.com This approach enhances atom economy and operational simplicity. nih.gov

A notable example involves a three-component reaction between a chalcone, an aniline (B41778), and a β-ketoester, catalyzed by Cerium(IV). researchgate.net This process yields a 1,3-diaryl-1,2-dihydroacridin-9(10H)-one intermediate. Subsequent aromatization, which can be achieved by microwave irradiation in nitrobenzene (B124822) (acting as both solvent and oxidant), affords the fully unsaturated 1,3-diarylacridin-9(10H)-one. researchgate.net Such strategies allow for the rapid assembly of highly substituted acridinone derivatives.

A more unconventional and modern approach to the acridone core involves the use of highly reactive benzyne (B1209423) intermediates. An unusual transformation has been reported where benzyne, generated in situ, undergoes an intermolecular insertion into the C-N bond of a β-lactam. caltech.edu This initial insertion is followed by a ring expansion to produce a dihydroquinolinone. This intermediate then reacts with a second equivalent of benzyne, leading to the N-phenyl acridone structure through an intramolecular C-C bond formation and subsequent elimination. caltech.edu This one-pot process demonstrates a novel pathway to access complex heterocyclic structures from strained ring systems. caltech.edu

Advanced Functionalization and Derivatization Strategies for Phenylacridinone Systems

Once the core phenylacridinone structure is formed, advanced methods can be used to introduce further functional groups at specific positions, which is crucial for tuning the molecule's properties.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This methodology allows for the direct arylation of the acridinone core.

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, which can selectively activate a specific C-H bond on the aromatic ring. rsc.org In the presence of an aryl halide or triflate, a new carbon-carbon bond is formed, attaching a new aryl group to the acridinone skeleton. rsc.orgresearchgate.netnih.gov The regioselectivity of the reaction can often be controlled by the directing ability of existing functional groups or the inherent electronic properties of the heterocyclic system. This strategy has been successfully applied to related benzoheterocycles, demonstrating its potential for creating diverse libraries of functionalized acridinone derivatives. rsc.org A related palladium-catalyzed dual C-H carbonylation of diarylamines can also provide direct access to the acridone core itself. organic-chemistry.org

Copper-Catalyzed Oxidative Intramolecular Ring-Closing Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of acridone derivatives. These methods often proceed via an oxidative intramolecular cyclization mechanism. A notable example involves the synthesis of quinazolinone and indazolone derivatives, which shares mechanistic principles with acridone synthesis. In this protocol, dimethylformamide (DMF) serves not only as the solvent but also as a one-carbon synthon for the construction of the heterocyclic ring. The reaction is catalyzed by copper and proceeds under base-free and Brønsted acid-free conditions, highlighting its environmental advantages. This methodology has demonstrated good scalability and a broad synthetic scope. thieme-connect.de

The synthesis of N-phenyl-1H-indazoles through a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones further illustrates the utility of copper catalysis in forming N-aryl bonds, a key step in the synthesis of N-phenylacridinones. beilstein-journals.org In a specific approach to 9-phenylacridines, a two-step sequence involving ortho-lithiation followed by cyclization has been reported. While not a direct copper-catalyzed cyclization, the principles of intramolecular ring formation are central. In this method, tertiary alcohols, prepared from ortho-lithiated pivaloyl anilines and benzoyl chloride, undergo acid-mediated cyclization to yield 9-phenylacridines in high yields. researchgate.net

Nucleophilic Addition and Elimination Pathways

The synthesis of acridinium (B8443388) dyes, which are precursors to acridones, often involves nucleophilic addition. A common method is the addition of an aryl Grignard reagent to an acridone, followed by an acid-mediated dehydration. chinesechemsoc.org This highlights a nucleophilic addition to the carbonyl group of the acridone scaffold.

Furthermore, the concept of nucleophilic addition is central to understanding the reactivity of the acridinium core. For instance, in the development of stable acridinium photocatalysts, it was observed that nucleophiles like fluoride (B91410) could add to the electrophilic acridinium ring, leading to catalyst deactivation. This underscores the importance of the nucleophilic addition pathway in the chemistry of acridinium species. youtube.com

Elimination reactions are also integral to these synthetic sequences. The acid-catalyzed dehydration of the tertiary alcohol formed after the Grignard addition is a classic elimination reaction that leads to the formation of the acridinium system.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and often improve yields. rsc.orgrsc.org This technology has been successfully applied to the synthesis of various acridine (B1665455) derivatives. The advantages include a significant reduction in reaction time and the use of environmentally benign solvents like water. rsc.orgrsc.org

For instance, a green and efficient method for synthesizing acridine derivatives utilizes a Co/C catalyst derived from rice husks in water under microwave irradiation. This one-pot, multi-component pathway demonstrates high yields and catalyst reusability. rsc.orgrsc.org Another example is the microwave-induced synthesis of substituted tetrahydroacridin-8-ones, which proceeds through an uncatalyzed multi-component reaction. nih.gov

The application of microwave irradiation has also been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing the broad utility of this technique in heterocyclic chemistry. The reactions are completed in minutes with excellent yields compared to conventional heating methods which require hours. nih.gov A facile, high-yield synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester has also been achieved using a modified commercial microwave oven, further demonstrating the power of this technology. nih.gov

Metal-Free Photocatalytic Oxidation Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Acridinium salts are prominent organic dyes that act as potent photoredox catalysts. nih.gov These catalysts, upon irradiation with blue light, can engage in single electron transfer processes to generate highly reactive radical cations from various substrates. youtube.com

A key application of acridine photocatalysis is the direct decarboxylative radical generation from carboxylic acids. This method has been utilized in dual catalytic systems, for example, with copper, for decarboxylative amination and conjugate additions. nih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions.

The development of modular and scalable syntheses of acridinium photocatalysts themselves has been a significant area of research. One such method involves a site-selective late-stage C(aryl)–H alkylation of acridinium salts with organotrifluoroborates, initiated by visible light, followed by electrocatalytic dehydrogenation. This allows for the rapid diversification of the acridinium core structure. chinesechemsoc.org

Synthesis of Structurally Modified Phenylacridinone Analogues

Synthesis of Dihydroacridinone Derivatives

The synthesis of dihydroacridinone derivatives often involves multi-component reactions. These reactions are highly efficient, allowing for the construction of complex molecules in a single step from simple starting materials. For example, the synthesis of dihydropyrimidinone (DHPM) derivatives, which are structurally related to dihydroacridinones, is often achieved through the Biginelli reaction. This one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is a classic example of a multi-component reaction. jmchemsci.comderpharmachemica.commdpi.comnih.gov

Microwave-induced synthesis has also been employed for the preparation of substituted tetrahydroacridin-8-ones. This method involves the uncatalyzed multi-component reaction of dimedone or cyclohexan-1,3-dione, α-naphthylamine, and various substituted benzaldehydes. nih.gov The synthesis of 3,4-dihydro-2(1H)-pyridones and their derivatives, which are also privileged structures in medicinal chemistry, can be achieved through various synthetic routes, including multi-component reactions. nih.gov

Incorporation of Electron-Donating and Electron-Withdrawing Substituents

The ability to introduce electron-donating and electron-withdrawing groups onto the phenylacridinone scaffold is crucial for tuning its electronic and photophysical properties. This is particularly important for applications in photoredox catalysis, where the redox potential of the catalyst is a key parameter. nih.gov

The synthesis of acridinium photocatalysts with diverse substituents at the 3,6-positions has been achieved through a modular approach involving late-stage C-H alkylation. This method allows for the introduction of a wide array of electronically and sterically diverse substituents. chinesechemsoc.org For example, replacing a mesitylene (B46885) ring with a less electron-rich xylene ring on the acridinium core can mitigate intramolecular charge transfer, which is often a counterproductive process in photoredox reactions. youtube.com

In a study on thieno[2,3-b]pyridine (B153569) derivatives, the effect of electron-withdrawing and electron-donating substituents on the phenyl ring was investigated. The synthesis involved the reaction of a 2-chloro-N-phenylacetamide with a thiophene (B33073) derivative. The electronic properties of the substituents were shown to significantly affect the biological activity of the compounds. mdpi.com

Formation of Acridinium Salts and Boronated Derivatives

The transformation of the 1-phenylacridin-9(10H)-one scaffold into acridinium salts and the incorporation of boron-containing moieties represent significant avenues in the development of novel functional molecules, particularly for applications in photoredox catalysis and therapy.

Acridinium Salt Formation

Acridinium salts are traditionally synthesized from their corresponding acridone precursors. A common method involves the addition of an organometallic nucleophile, such as a Grignard reagent, to the carbonyl group of the acridone. The resulting tertiary alcohol intermediate is then subjected to acidic conditions, which facilitates dehydration and subsequent aromatization to furnish the acridinium core. nih.govchinesechemsoc.org For instance, the synthesis of 9-mesityl-10-phenylacridinium tetrafluoroborate, a widely used photoredox catalyst, can be achieved through the addition of a mesityl Grignard reagent to 10-phenylacridone, followed by treatment with an acid. youtube.com

More recent and efficient strategies have been developed to overcome the often harsh conditions and limited substrate scope of traditional methods. One such approach involves the direct conversion of a xanthylium salt into the corresponding acridinium salt by condensation with an aniline derivative. nih.gov Another modern technique is the site-selective C-H alkylation of acridinium salts with organotrifluoroborates, which allows for late-stage functionalization under visible light photoredox conditions. chinesechemsoc.org

The general scheme for the traditional synthesis of acridinium salts from acridones is depicted below:

Scheme 1: General synthesis of acridinium salts from acridones.

Boronated Acridinium Derivatives

The synthesis of boron-containing acridine derivatives has been explored for applications such as boron neutron capture therapy (BNCT). One strategy involves the conjugation of boron clusters, like cobalt bis(dicarbollide), to the acridine framework. This has been accomplished via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. In this method, a 9-azidoacridine (B1194597) derivative is reacted with a terminal alkyne bearing the cobalt bis(dicarbollide) moiety to yield the 1,2,3-triazole-linked conjugate. mdpi.comresearchgate.netnih.gov

A more direct approach to boronated acridinium dyes involves the reaction of a 10-substituted-9(10H)-acridanone with a lithiated phenylboronic azaester. The subsequent aromatization with an acid, such as perchloric acid, yields a series of isomeric boronated acridinium dyes where the boronic group is attached at the ortho, meta, or para position of the 9-phenyl ring. acs.org These compounds can exist as cationic acridinium salts or as zwitterionic trifluoroborato derivatives upon treatment with a fluoride source. acs.org The photophysical properties of these dyes are influenced by the position of the boron-containing group. acs.orgresearchgate.net

The table below summarizes examples of synthesized boronated acridinium derivatives.

| Compound Class | Synthetic Approach | Boron Moiety | Key Reactants | Reference |

| Cobalt bis(dicarbollide)-Acridine Conjugates | CuAAC "Click" Reaction | Cobalt bis(dicarbollide) | 9-Azidoacridine, Alkyne-functionalized cobalt bis(dicarbollide) | mdpi.comresearchgate.net |

| Boronated Acridinium Dyes | Nucleophilic addition & Aromatization | Phenylboronic azaester | 10-(4'-octyloxyphenyl)-9(10H)-acridanone, Lithiated phenylboronic azaesters | acs.org |

Table 1: Synthetic approaches to boronated acridine derivatives.

The molecular structure of these derivatives has been confirmed through various analytical techniques, including X-ray diffraction, which shows that the phenyl rings are typically oriented almost perpendicularly to the central acridinium core. acs.org

Adduct Formation with Ketenes and Subsequent Transformations

Ketenes, characterized by the R₂C=C=O functional group, are highly reactive intermediates known for their participation in cycloaddition reactions. wikipedia.orgbritannica.com Due to the sp-hybridized central carbon and the cumulated double bonds, ketenes are potent electrophiles and readily react with a variety of nucleophilic partners. wikipedia.org The carbonyl group of this compound can act as a ketenophile, participating in cycloaddition reactions with ketenes.

The most common reaction between a ketene (B1206846) and a carbonyl compound is a thermal [2+2] cycloaddition. britannica.comlibretexts.org In the context of this compound, the reaction with a ketene is expected to yield a spiro-β-lactone adduct. This transformation involves the concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component and the carbonyl group of the acridone as the suprafacial component. youtube.com The reaction proceeds through a perpendicular approach of the two reactants to form a four-membered lactone ring fused at the C-9 position of the acridone core. youtube.comscripps.edu

The general reaction is illustrated in the scheme below:

Scheme 2: General [2+2] cycloaddition of a ketene with this compound.

![General [2+2] cycloaddition of a ketene with this compound](https://i.imgur.com/EXAMPLE2.png)

The regioselectivity of this cycloaddition is dictated by the electronic nature of the reactants. The highly electrophilic central carbon of the ketene bonds to the nucleophilic oxygen of the acridone carbonyl, while the ketene's carbonyl carbon bonds to the C-9 carbon of the acridone. libretexts.orgyoutube.com

These spiro-β-lactone adducts can potentially undergo further transformations. For instance, β-lactones are known to undergo decarboxylation upon heating or under catalytic conditions to yield alkenes. They can also be opened by various nucleophiles, providing a route to other functionalized acridine derivatives. While the specific reaction of ketenes with this compound is not extensively detailed in dedicated studies, the principles of ketene chemistry provide a strong basis for predicting this reactivity. The well-established Staudinger synthesis, the reaction of ketenes with imines to form β-lactams, serves as a classic example of this type of [2+2] cycloaddition. wikipedia.orglibretexts.org

The table below outlines the expected adduct formation.

| Reactant 1 | Reactant 2 | Expected Product Type | Reaction Type |

| This compound | Ketene (R'R''C=C=O) | Spiro-β-lactone | [2+2] Cycloaddition |

Table 2: Expected adduct formation between this compound and a ketene.

Advanced Spectroscopic Characterization and Structural Elucidation of Phenylacridinone Systems

Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including phenylacridinone systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-phenylacridin-9(10H)-one, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic protons on both the acridinone (B8587238) core and the phenyl substituent.

For the parent compound, 10-phenylacridin-9(10H)-one, the protons on the acridinone moiety typically appear as a series of doublets and triplets in the downfield region of the spectrum, consistent with their aromatic nature. nih.govrsc.org For instance, the protons at positions 2 and 7 often show a doublet of doublets due to coupling with adjacent protons. nih.gov The protons of the phenyl group also produce signals in the aromatic region, with their chemical shifts and splitting patterns influenced by their position relative to the acridinone ring. nih.gov

Substituents on the phenylacridinone skeleton cause predictable shifts in the proton signals. For example, an electron-donating group like a methoxy (B1213986) group will typically shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups will have the opposite effect. nih.gov

Here is a representative table of ¹H NMR data for 10-phenylacridin-9(10H)-one and some of its derivatives:

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| 10-Phenylacridin-9(10H)-one | CDCl₃ | 8.62 (dd, J = 8.2, 1.7 Hz, 2H), 7.78 – 7.67 (m, 3H), 7.55 – 7.51 (m, 2H), 7.41 (t, J = 4.4 Hz, 2H), 7.30 (t, J = 7.8 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H) rsc.org |

| 2-Methyl-10-phenylacridin-9(10H)-one | CDCl₃ | 8.57 (d, J = 7.2 Hz, 1H), 8.36 (s, 1H), 7.71-7.63 (m, 3H), 7.46 (t, J = 7.6 Hz, 1H), 7.35-7.29 (m, 3H), 7.23 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.8 Hz, 1H), 6.66 (d, J = 8.4 Hz, 1H), 2.44 (s, 3H) nih.gov |

| 2-Chloro-10-phenylacridin-9(10H)-one | CDCl₃ | 8.52 (d, J = 8.4 Hz, 1H), 8.49 (d, J = 2.8 Hz, 1H), 7.73-7.67 (m, 3H), 7.51 (td, J = 8.0, 1.2 Hz, 1H), 7.42-7.37 (m, 3H), 7.26 (t, J = 7.6 Hz, 1H), 6.76 (d, J = 8.4 Hz, 1H), 6.71 (d, J = 8.4 Hz, 1H) nih.gov |

| 2-Methoxy-10-phenylacridin-9(10H)-one | CDCl₃ | 8.58 (d, J = 7.2 Hz, 1H), 7.96 (d, J = 1.2 Hz, 1H), 7.69-7.63 (m, 3H), 7.47 (t, J = 7.6 Hz, 1H), 7.36 (d, J = 8.8 Hz, 2H), 7.24 (d, J = 7.6 Hz, 1H), 7.13 (dd, J = 7.6, 1.2 Hz, 1H), 6.76 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 3.93 (s, 3H) nih.gov |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In phenylacridinone systems, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon (C-9) of the acridinone ring is particularly characteristic, appearing far downfield, typically in the range of 177-179 ppm, due to the strong deshielding effect of the double bond to oxygen. nih.govrsc.org

Below is a table summarizing the ¹³C NMR data for 10-phenylacridin-9(10H)-one and some of its derivatives:

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| 10-Phenylacridin-9(10H)-one | CDCl₃ | 178.3, 143.3, 139.2, 133.4, 131.3, 130.2, 129.8, 127.5, 122.0, 121.7, 117.0 nih.gov |

| 2-Methyl-10-phenylacridin-9(10H)-one | CDCl₃ | 178.1, 143.1, 141.4, 139.2, 134.9, 133.2, 131.3, 131.2, 130.2, 129.6, 127.4, 126.6, 121.82, 121.77, 121.4, 116.9, 116.8, 20.9 nih.gov |

| 2-Chloro-10-phenylacridin-9(10H)-one | CDCl₃ | 177.1, 143.2, 141.7, 138.8, 133.7, 133.5, 131.4, 130.0, 127.6, 127.4, 126.5, 122.7, 122.1, 121.8, 118.8, 117.6, 117.1 nih.gov |

| 2-Methoxy-10-phenylacridin-9(10H)-one | CDCl₃ | 177.7, 154.8, 142.8, 139.2, 138.2, 133.1, 131.2, 130.2, 129.7, 127.3, 124.2, 22.5, 121.4, 121.2, 118.7, 116.8, 106.2, 56.0 nih.gov |

Advanced Two-Dimensional NMR Techniques (e.g., DEPT NMR)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orglibretexts.orgnanalysis.com This is achieved by running a series of experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135). libretexts.orgnanalysis.comyoutube.com

DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, and CH₃). nanalysis.comhuji.ac.il

DEPT-90: Shows only signals from CH groups. nanalysis.comyoutube.comhuji.ac.il

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. nanalysis.comyoutube.comhuji.ac.il

Quaternary carbons (those with no attached protons) are not observed in DEPT spectra. libretexts.orglibretexts.org This technique is invaluable for confirming the number of protons attached to each carbon atom in a phenylacridinone molecule, thereby aiding in the complete and accurate assignment of the ¹³C NMR spectrum. For instance, in a substituted phenylacridinone, DEPT can definitively identify the signals corresponding to a methyl substituent versus the methine carbons of the aromatic rings. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula of a compound like this compound. doi.org The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

In addition to providing the molecular formula, mass spectrometry can also reveal information about the structure of a molecule through its fragmentation pattern. wikipedia.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

For phenylacridinone systems, common fragmentation pathways observed in techniques like electrospray ionization (ESI) mass spectrometry include the loss of the phenyl group or substituents on the acridinone core. rsc.orgnih.gov The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule and the location of substituents. libretexts.orgmiamioh.edumdpi.com

The following table presents HRMS data for 10-phenylacridin-9(10H)-one and some of its derivatives, showing the calculated and found mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺.

| Compound | Ionization Mode | Calculated m/z for [M+H]⁺ | Found m/z |

| 10-Phenylacridin-9(10H)-one | APCI | 272.1070 | 272.1076 nih.gov |

| 2-Methyl-10-phenylacridin-9(10H)-one | ESI | 286.1226 | 286.1233 nih.gov |

| 2-Chloro-10-phenylacridin-9(10H)-one | ESI | 306.0680 | 306.0688 nih.gov |

| 2-Methoxy-10-phenylacridin-9(10H)-one | ESI | 302.1176 | 302.1182 nih.gov |

| 1,3-Difluoro-6-(4-chlorophenyl)acridin-9(10H)-one | ESI | 342.0492 | 342.0501 nih.govscispace.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the FT-IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acridinone ring. This peak typically appears in the region of 1610-1640 cm⁻¹. mdpi.com The exact position of this band can be influenced by substituents on the acridinone core.

Other characteristic absorptions in the FT-IR spectrum of phenylacridinones include:

C-H stretching vibrations of the aromatic rings, typically observed around 3000-3100 cm⁻¹. mdpi.com

C=C stretching vibrations of the aromatic rings, which appear in the region of 1450-1600 cm⁻¹. mdpi.com

C-N stretching vibrations of the acridinone ring.

N-H stretching vibration (if the nitrogen at position 10 is not substituted), which appears as a broad band in the region of 3200-3400 cm⁻¹. mdpi.com

The table below shows representative FT-IR data for some phenylacridinone derivatives.

| Compound | Sample Preparation | Characteristic Vibrational Frequencies (ν_max) in cm⁻¹ |

| 3-(4-Methoxyphenyl)-1-phenylacridin-9(10H)-one | Film | 3264, 3107, 2929, 1617 mdpi.com |

| 1-Phenyl-3-(thiophen-2-yl)-1,2-dihydroacridin-9(10H)-one | Film | 3068, 2923, 1619, 1572 mdpi.com |

| 3-(4-Bromophenyl)-1-phenyl-1,2-dihydroacridin-9(10H)-one | Film | 2774, 1631, 1578, 1487 mdpi.com |

| 3-(4-Chlorophenyl)-1-phenyl-1,2-dihydroacridin-9(10H)-one | Film | 3252, 3056, 2874, 2765, 1700, 1620 mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

Phenylacridinone systems, with their extensive conjugated π-electron systems, typically exhibit strong absorption bands in the UV and sometimes in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of this compound and its derivatives usually shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the acridinone core and the phenyl ring. Electron-donating groups generally cause a red shift (a shift to longer wavelengths), while electron-withdrawing groups can cause a blue shift (a shift to shorter wavelengths). This technique is useful for studying the effects of substituents on the electronic structure and for confirming the extent of conjugation in the molecule. For example, extending the conjugation by adding more aromatic rings would be expected to shift the absorption to longer wavelengths. researchgate.net

The following table provides examples of UV-Vis absorption data for phenylacridinone derivatives.

| Compound | Solvent | Absorption Maxima (λ_max) in nm (ε in M⁻¹·cm⁻¹) |

| 10-(4-Methoxypyridin-2-yl)-1-phenylacridin-9(10H)-one derivative (5'a) | CHCl₃ | 291 (ε = 6.4 × 10³), 471 (ε = 4.2 × 10³), 499 (ε = 4.0 × 10³) acs.org |

| 10-(4-Methoxyphenyl)acridin-9(10H)-one derivative (5h) | H₂O | 298 (ε = 3.1 × 10³), 493 (ε = 2.0 × 10³) acs.org |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Stereochemistry

The process of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The interaction between the incident X-rays and the electron clouds of the atoms within the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed. youtube.com

Research on acridone (B373769) derivatives has demonstrated the utility of SC-XRD in revealing key structural features. For instance, studies on N-substituted acridones have shown that π-π stacking interactions between the planar acridone moieties and hydrogen bonding are crucial in governing the molecular packing in the crystalline state. rsc.orgresearchgate.net In the case of phenyl-substituted acridinones, a significant structural parameter is the dihedral angle between the plane of the acridone core and the appended phenyl ring, which is influenced by steric hindrance. rsc.org

While a specific crystallographic study for this compound is not widely reported, data from closely related structures, such as N-phenylacridone and other 4-phenylated 9(10H)-acridinone products, provide valuable insights into the expected molecular geometry. rsc.orgresearchgate.net The crystal structure would likely reveal a non-planar conformation where the phenyl group is twisted out of the plane of the acridone ring system to minimize steric strain. The packing of these molecules in the crystal lattice is anticipated to be stabilized by a combination of intermolecular forces, including hydrogen bonds involving the N-H and C=O groups of the acridone core, as well as π-π stacking interactions between the aromatic rings. rsc.org

Below is a representative table of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a phenylacridinone derivative. The values are hypothetical but based on typical data for similar organic molecules found in crystallographic databases.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1450.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Bond Length C=O (Å) | 1.24 |

| Bond Length C-N (Å) | 1.39 |

| Dihedral Angle (Acridone-Phenyl, °) | 55-70 |

This table is interactive. Users can sort the data by clicking on the column headers.

The determination of the absolute stereochemistry for chiral derivatives is another critical application of SC-XRD. conicet.gov.arsoton.ac.uk For phenylacridinone systems that possess stereogenic centers, anomalous dispersion effects in the X-ray scattering can be used to establish the absolute configuration of the molecule, which is of paramount importance in pharmaceutical and biological contexts. The structural data obtained from SC-XRD are crucial for understanding structure-property relationships and for the rational design of new phenylacridinone-based materials with specific functions. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Phenylacridin 9 10h One

Reactivity in Oxidation and Reduction Processes

Electrochemical Reduction Pathways: Formation and Stability of Acridanyl Radicals and Acridan Species

The electrochemical behavior of acridine (B1665455) derivatives, particularly the formation and stability of radical species, is a subject of significant interest. In the case of the related N-substituted acridinium (B8443388) systems, cyclic voltammetry and controlled potential electrolysis have been instrumental in elucidating the reduction pathways. For instance, the electrochemical reduction of 9-phenyl-10-methyl-acridinium (AcPh+) first produces the 9-phenyl-10-methyl-acridanyl radical (AcPh•). researchgate.net This radical intermediate is notably stable and, unlike other acridanyl radicals, does not tend to dimerize. researchgate.net

In aprotic environments, this acridanyl radical can undergo a further reversible one-electron reduction to form the corresponding anion (AcPh−), which is readily protonated to yield the acridan (AcPhH). researchgate.net The stability of these radical and anionic intermediates is a key factor in the clean electrochemical cycling between the oxidized acridinium and the reduced acridan states. researchgate.net It is proposed that the initial reduction of the acridinium cation to the radical is the first step in electrocatalytic hydrogen production, with subsequent protonation of the radical being a key stage. researchgate.netlookchem.com

While direct studies on 1-phenylacridin-9(10H)-one are less common in this specific context, the principles derived from N-alkyl-9-phenylacridinium salts provide a strong model. The phenyl group at the 9-position is crucial for the stability of the radical, preventing the dimerization that is often observed in unsubstituted acridinium radicals. lookchem.com This stability is a critical factor for its utility in various catalytic processes.

Electrochemical Reduction Data for a Related Acridinium System

| Species | Reduction Potential (vs Fc/Fc+) | Dimerization Tendency |

| 9-phenyl-10-methyl-acridanyl radical (AcPh•) | -0.86 V (for AcPh+ to AcPh•) | No |

| Acridanyl radical (unsubstituted) | Not specified | Yes |

Data compiled from studies on 9-phenyl-10-methyl-acridinium iodide. lookchem.com

Oxidative Transformations and By-product Formation

The oxidation of acridan-type structures back to the acridone (B373769) or acridinium level is a fundamental transformation. The oxidation of 9,10-dihydro-9-phenylacridine, a reduced form related to this compound, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 9-phenylacridine (B188086). acs.org This highlights the accessibility of the higher oxidation state.

Photocatalytic oxidation presents an environmentally benign method for such transformations. For example, N-phenyl-9,10-dihydroacridine can be oxidized to 10-phenylacridin-9(10H)-one in high yield (93%) using visible light, oxygen, and a metal-free photocatalyst. nih.gov This method is also effective for various substituted N-phenyl-9,10-dihydroacridines, producing the corresponding acridones in excellent yields. nih.gov However, the N-unsubstituted 9,10-dihydroacridine, under similar photocatalytic conditions, aromatizes to acridine instead of forming the acridone. nih.gov

In the context of C-H activation reactions catalyzed by palladium, the starting acridinone (B8587238) can undergo oxidative transformations that are integral to the catalytic cycle. The specific by-products would depend on the reaction conditions, including the oxidant and other reagents present. acs.org Electrochemical oxidation of 9-substituted 9,10-dihydroacridines can lead to either the formation of the corresponding 9-substituted acridine or cleavage of the bond at the 9-position, depending on the nature of the substituent. researchgate.net

Yields of Photocatalytic Oxidation of N-Substituted 9,10-Dihydroacridines

| Starting Material | Product | Yield (%) |

| N-phenyl-9,10-dihydroacridine | 10-Phenylacridin-9(10H)-one | 93 |

| N-methyl-9,10-dihydroacridine | 10-Methylacridin-9(10H)-one | 91 |

| N-benzoyl-9,10-dihydroacridine | 10-Benzoylacridin-9(10H)-one | 82 |

| N-(4-fluorophenyl)-9,10-dihydroacridine | 10-(4-Fluorophenyl)acridin-9(10H)-one | 91 |

Data sourced from a study on metal-free photocatalytic oxidation. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

Friedel-Crafts Type Cyclizations in Acridinone Synthesis

The synthesis of the acridone scaffold frequently relies on intramolecular Friedel-Crafts-type cyclization reactions. A common and widely used method involves the acid-catalyzed cyclization of N-phenylanthranilic acids. nih.govrsc.org This reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. nih.govrsc.org

More recently, microwave-assisted synthesis using boron trifluoride etherate (BF3·Et2O) as a catalyst under solvent-free conditions has been developed as a rapid and efficient alternative. nih.govrsc.org This method offers good to excellent yields and tolerates a range of functional groups. nih.gov The reaction proceeds via an intramolecular acylation of the N-phenylanthranilic acid derivative. nih.govrsc.org While these methods are generally for the synthesis of the core acridone structure, they are foundational to obtaining precursors for this compound.

In a different approach, the reaction of hydrazones with arynes can lead to acridinium salts through a sequence involving benzyne (B1209423) insertion, Friedel-Crafts cyclization, and aromatization. nih.gov Although not a direct synthesis of this compound, this demonstrates the utility of Friedel-Crafts cyclization in constructing the acridine system.

Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of N-phenylanthranilic acid

| Catalyst/Reagent | Conditions | Yield (%) |

| H2SO4 | Conventional heating | Not specified, but widely used |

| Polyphosphoric acid (PPA) | Conventional heating | Not specified, but widely used |

| BF3·Et2O | Microwave, solvent-free, 1 min | 98 |

Data compiled from studies on acridone synthesis. nih.govrsc.org

Rearrangements Involving Nitrogen and Carbon Centers

While specific rearrangement reactions involving the this compound skeleton are not extensively documented, related acridine systems are known to participate in such transformations. For instance, visible light-mediated Smiles rearrangements have been reported for aryloxy alkylamines, catalyzed by an acridinium salt. researchgate.net In these reactions, an amino group displaces an alkoxy group. While this is an intermolecular example, it points to the potential of the acridinium moiety to facilitate rearrangements.

The synthesis of acridines and their derivatives can sometimes involve rearrangement steps. For example, the reaction of 2-azidophenyl phenyl ketone with triflic acid can lead to acridin-9-one, although this is a minor product alongside other rearranged species.

Reactivity towards Organometallic Reagents and Catalytic Systems

This compound and its derivatives are key players in various organometallic and catalytic processes. The nitrogen atom and the adjacent carbonyl group can coordinate to metal centers, and the aromatic rings can undergo metal-mediated C-H activation.

Palladium-catalyzed C-H bond activation and arylation of 9(10H)-acridinone derivatives have been demonstrated. acs.org By using a removable pyridinyl directing group on the nitrogen atom, site-selective arylation at the C1 and C4 positions can be achieved. acs.org The reaction can proceed through either stoichiometric or catalytic pathways, involving the formation of palladacycle intermediates. acs.org These palladacycles can then react with coupling partners like potassium aryltrifluoroborates to introduce an aryl group, which could be a phenyl group. acs.org

Furthermore, 10-phenylacridin-9(10H)-one itself has been used as a raw material in the synthesis of photocatalysts. acs.org It can react with phenylmagnesium bromide in a nucleophilic addition and elimination sequence to produce 9,10-diphenylacridine-10-ammonium bromide, a precursor to acridine-based ionic photocatalysts. acs.org

In a different context, zincate reagents have been used for the chemoselective arylation of acridine at the C9 position to afford 9,10-dihydro-9-phenylacridine. acs.org This reaction proceeds via an organometallic intermediate, and subsequent oxidation yields 9-phenylacridine. acs.org This highlights the reactivity of the acridine core towards nucleophilic addition of organometallic reagents.

This compound and related acridinium salts also serve as potent photocatalysts in a variety of organic transformations, including C-H functionalization and reduction reactions. For instance, 9-phenylacridine has been employed as a direct hydrogen atom transfer (d-HAT) reagent in photoelectrochemical C(sp3)−H amination and etherification reactions. nih.gov

Palladium-Catalyzed C-H Functionalizations

Palladium catalysis has proven to be a powerful tool for the site-selective arylation of the acridinone framework. acs.org Research has demonstrated that direct C-H bond functionalization can be achieved through both stoichiometric and catalytic pathways. acs.orgnih.gov In these transformations, a directing group is often employed to guide the metal catalyst to a specific C-H bond, enhancing regioselectivity. nih.govnih.gov

For the 9(10H)-acridinone structure, the carbonyl group can serve as an intrinsic directing group. acs.org The use of trifluoroacetic acid (TFA) as a solvent has been found to selectively promote the activation of the C(1)–H bond, leading to the formation of 1-arylated 9(10H)-acridinones. acs.org This approach circumvents the need for pre-functionalized starting materials, improving atom economy. nih.gov The catalytic cycle for such reactions can proceed through different oxidation states of palladium, commonly a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway, involving cyclopalladated intermediates. nih.govsnnu.edu.cn

A study demonstrated the synthesis of 1-arylated 9(10H)-acridinones from a 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one precursor. While this specific study focused on C(4)-H arylation catalytically, it established the principle of C(1)-H activation under different conditions, which is applicable to the broader class of acridinones. acs.org The table below summarizes representative conditions for a related catalytic C(4)-H arylation, illustrating the components typically involved in such a system.

| Catalyst | Coupling Partner | Oxidant/Additive | Solvent | Temperature | Time | Yield of Arylated Product | Reference |

|---|---|---|---|---|---|---|---|

| 10 mol % "Pd(TFA)₂" | Phenylboronic acid (3 equiv) | CuO (3 equiv), BQ (2 equiv) | Toluene (B28343) | 140 °C | 24 h | 30% (for 4-arylated product) | acs.org |

Copper-Catalyzed Reactions

Copper catalysis is frequently employed in the synthesis of the N-aryl acridone scaffold itself. researchgate.net The Ullmann coupling reaction, a classic copper-catalyzed method, is used to form the C-N bond between an acridin-9(10H)-one and an aryl halide or a related precursor. researchgate.netnih.gov For instance, 10-phenylacridin-9(10H)-one can be prepared from acridin-9(10H)-one and a phenylating agent in the presence of a copper catalyst. acs.org

Beyond the synthesis of the core structure, copper compounds also play a role as additives in other catalytic systems. In the palladium-catalyzed C-H arylation of acridinones, copper(II) oxide (CuO) has been used as a co-oxidant. acs.orgnih.gov In this context, the copper species likely facilitates the regeneration of the active palladium catalyst, although it is not the primary catalyst for the C-H activation step. acs.org

The table below provides examples of copper's role in reactions related to the phenylacridinone core.

| Reaction Type | Copper Source | Reactants | Role of Copper | Reference |

|---|---|---|---|---|

| Ullmann Coupling | Copper powder | 9(10H)-acridinone, 2-bromo-4-methoxypyridine | Primary Catalyst for C-N bond formation | acs.org |

| Ullmann Amination | Copper catalyst | Nitrogen-containing precursor, Phenylating agent | Primary Catalyst for C-N bond formation | nih.gov |

| Pd-Catalyzed C-H Arylation | CuO | 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one, Phenylboronic acid | Co-oxidant | acs.org |

Regioselectivity and Stereoselectivity in Phenylacridinone Reactions

Regioselectivity is a critical aspect of functionalizing the complex phenylacridinone scaffold. thieme-connect.com The outcome of C-H activation reactions is highly dependent on the directing group and reaction conditions. acs.org

In palladium-catalyzed reactions of N-substituted acridinones, two key positions, C(1) and C(4), can be selectively functionalized. acs.org

C(1) Selectivity: The inherent carbonyl group at C(9) can act as a directing group. In the presence of trifluoroacetic acid (TFA), the palladium catalyst is directed to the C(1)-H bond, leading to selective functionalization at this position. acs.org

C(4) Selectivity: By introducing an auxiliary directing group, such as a pyridinyl group at the N(10) position, the reaction can be steered towards the C(4)-H bond. This selectivity is typically achieved in a less acidic solvent like acetic acid (HOAc). acs.org

The ability to switch the regioselectivity by tuning the solvent and directing group strategy highlights the sophisticated control achievable in modern catalysis. acs.org The general reactivity of the acridine ring favors modifications at positions 9 and 10, but the electronic properties of substituents can activate other positions for nucleophilic or electrophilic attack. thieme-connect.com

There is limited specific information in the reviewed literature regarding stereoselective reactions involving the this compound core. However, enantioselective C-H functionalization is a major goal in catalysis, often achieved using chiral ligands that create a chiral environment around the metal center, allowing for the differentiation of enantiotopic C-H bonds. snnu.edu.cn In other heterocyclic systems, reactions proceeding through mechanisms like SN2 have been shown to occur with a complete inversion of configuration, demonstrating high stereoselectivity. nih.gov

Mechanistic Postulations Supported by Experimental and Theoretical Evidence

Understanding the reaction mechanism is crucial for rational optimization. For the palladium-catalyzed C-H functionalization of acridinones, plausible mechanisms have been proposed based on detailed experimental studies. acs.org

A key step in the proposed mechanism is the formation of a cyclopalladated intermediate. acs.orgnih.gov In the C(1)-H activation of a 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one substrate in trifluoroacetic acid (TFA), a trinuclear palladacycle was isolated and characterized. acs.org The formation of this specific intermediate is directed by the ketone group. The structure of this crucial intermediate was elucidated and confirmed using X-ray crystallography and NMR spectroscopy, providing strong experimental support for the mechanistic proposal. acs.org

The catalytic cycle is believed to proceed via this palladacycle. Following its formation, the intermediate reacts with a coupling partner (e.g., an arylboronic acid) in a process likely involving oxidative addition and reductive elimination, which forms the new C-C bond and regenerates the active palladium catalyst. acs.org Experimental observations, such as the isolation of salt compounds formed during the reaction, have helped to rationalize variations in product yields, suggesting that catalyst deactivation or side reactions can occur. acs.org These detailed mechanistic insights, backed by both stoichiometric and catalytic experiments, are vital for understanding and improving the synthesis of functionalized acridinones. acs.org

Photophysical Properties and Excited State Dynamics of 1 Phenylacridin 9 10h One Derivatives

Fluorescence Emission Characteristics

The fluorescence properties of 1-phenylacridin-9(10H)-one derivatives are highly sensitive to their molecular structure and surrounding environment. These characteristics are fundamental to their application as light-emitting materials.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF or PLQY), a measure of a molecule's emission efficiency, is a critical parameter for emissive materials. For this compound derivatives, this value varies dramatically depending on the specific substitutions on the acridone (B373769) and phenyl rings.

Research has shown that strategic design can lead to exceptionally high quantum yields. For instance, a derivative named 3,6-DPCz-AD, which incorporates N³,N³,N⁶,N⁶-tetraphenyl-9H-carbazole-3,6-diamine (DPCz) donor groups at the 3 and 6 positions of the 10-phenylacridin-9(10H)-one acceptor, exhibits a photoluminescence quantum yield of 99%. x-mol.com Similarly, another derivative, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), achieves a high fluorescence quantum yield of 94.9%. rsc.org These high efficiencies are often attributed to rigid molecular structures that suppress non-radiative decay pathways. x-mol.comrsc.org

Conversely, other substitutions can lead to significant fluorescence quenching. The introduction of a 9-aryl group to an acridinium (B8443388) system, a related structure, has been shown to result in weak emission, with one study reporting a maximum quantum yield of just 0.034 for a series of boronated derivatives. semanticscholar.orgacs.org A salt compound of a this compound derivative, labeled 5h, was found to have a modest fluorescence quantum yield of 0.31 in water. acs.org In contrast, another salt derivative, 5'a, displayed a high quantum yield of 0.83 in chloroform, highlighting the profound impact of both the specific molecular structure and the solvent environment on emission efficiency. acs.org

Table 1: Fluorescence Quantum Yields of Selected this compound Derivatives

| Compound | Quantum Yield (ΦF/PLQY) | Solvent/Matrix | Reference |

|---|---|---|---|

| 3,6-DPCz-AD | 99% | Not Specified | x-mol.com |

| 3,6-DPXZ-AD | 94.9% | Not Specified | rsc.org |

| Compound 5'a | 83% | CHCl3 | acs.org |

| Compound 5h | 31% | H2O | acs.org |

| Boronated Acridinium Dye (max value) | 3.4% | Not Specified | semanticscholar.orgacs.org |

Emission Wavelength Dependence on Substituents and Solvent Polarity

The color of light emitted by these compounds, defined by the emission wavelength, is tunable through chemical modification and solvent choice. Attaching different chemical groups (substituents) to the this compound core alters its electronic energy levels, thereby shifting the emission wavelength. For example, a derivative referred to as compound 5'a emits yellow-green light (at 532 and 555 nm), while compound 5h emits red light (583 nm). acs.org

The polarity of the solvent in which the compound is dissolved also plays a crucial role, a phenomenon known as solvatochromism. Derivatives with significant charge transfer character in their excited state are particularly sensitive to solvent polarity. An increase in solvent polarity typically stabilizes the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission. One study on boronated acridinium dyes found a significant bathochromic shift for a particular derivative, with its emission moving from 518 nm in the non-polar solvent toluene (B28343) to 544 nm in the more polar dichloromethane (B109758) (DCM). semanticscholar.orgacs.org However, this effect is not universal; related betaine-type structures showed a lack of solvatochromism. semanticscholar.orgacs.org This indicates that the specific electronic structure of the derivative dictates its response to the solvent environment.

Thermally Activated Delayed Fluorescence (TADF) Phenomena

A key property of many advanced this compound derivatives is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). This process allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, dramatically increasing the theoretical efficiency of OLEDs. researchgate.net The effectiveness of the TADF mechanism hinges on specific energetic and kinetic parameters of the molecule.

Singlet and Triplet Excited Energy Level Differences (ΔE_ST)

The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is the most critical parameter for an efficient TADF emitter. A very small ΔE_ST (typically < 0.2 eV) is required to allow for efficient thermal up-conversion from the T₁ state to the S₁ state. researchgate.net

The molecular design of this compound derivatives focuses on creating donor-acceptor (D-A) structures to achieve this small energy gap. researchgate.netresearchgate.net In these molecules, the acridone core often acts as the electron acceptor, while various electron-donating groups are attached at different positions. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor minimizes their exchange energy, thus reducing ΔE_ST. x-mol.com

Studies have shown that modulating the dihedral angle between the donor and acceptor moieties is an effective strategy to minimize ΔE_ST. researchgate.net Furthermore, the introduction of specific substituents can tune the energy levels of the charge-transfer (CT) and locally-excited (LE) states. For example, adding a trifluoromethyl group to a 3-DMAC-acridone derivative (3-DMAC-6-CF₃-AD) was found to pull down the ¹CT state level, reducing the ΔE_ST to nearly zero. researchgate.net In another example, the ΔE_ST for a derivative named 2BPy-oTC was found to be as low as 0.02 eV. researchid.co

Table 2: Singlet-Triplet Energy Gaps (ΔE_ST) for Selected Acridone Derivatives

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔE_ST (eV) | Reference |

|---|---|---|---|---|

| 2BPy-oTC | - | - | 0.02 | researchid.co |

| 2BPy-pTC | - | - | 0.21 | researchid.co |

| XaPAc | 3.12 | 2.70 | 0.42 | researchid.co |

| 3-DMAC-6-CF₃-AD | - | - | ~0 | researchgate.net |

Reverse Inter-system Crossing (RISC) Pathways and Efficiency

A small ΔE_ST is a prerequisite for, but does not guarantee, efficient TADF. The rate of reverse intersystem crossing (k_RISC), the process of converting triplet excitons to singlet excitons, must also be high. For this compound derivatives, k_RISC is heavily influenced by the coupling between the S₁ and T₁ states and the involvement of other excited states. rsc.orgresearchgate.net

Efficient RISC often involves "multichannel" pathways. rsc.orgrsc.org This means that the up-conversion from the lowest triplet state (T₁) to the emissive singlet state (S₁) can be mediated by higher-lying triplet states (e.g., T₂). If the energy gaps between T₁ and T₂ and between T₂ and S₁ are small, these intermediate states can provide more efficient pathways for RISC. rsc.org Research on 3,6-DPXZ-AD showed that its high k_RISC of 1.1 × 10⁶ s⁻¹ was due to a multichannel process involving through-space charge transfer (TSCT) and locally excited triplet (³LE) states. rsc.org

The introduction of bulky, conjugated donor groups, such as diphenylamine (B1679370) or phenoxazine (B87303), not only helps to lower ΔE_ST but also facilitates RISC by increasing intramolecular charge transfer. x-mol.comrsc.org The derivative 3,6-DPCz-AD was reported to have a high k_RISC of 5.8 × 10⁵ s⁻¹. x-mol.com These high rates ensure that triplet excitons are efficiently harvested and converted into useful light rather than being lost through non-radiative decay.

Charge Transfer Processes and Excited State Dynamics

The photophysical behavior of this compound derivatives is governed by charge transfer (CT) processes that occur upon photoexcitation. In the common donor-acceptor (D-A) design, excitation with light promotes an electron from the HOMO, typically localized on the donor, to the LUMO, localized on the acridone acceptor. This creates an excited state with significant charge-transfer character. researchgate.net

The nature and dynamics of these CT states are complex. The excited state is often a hybrid of a locally excited (LE) state on the acceptor and a charge-transfer state. researchgate.net The degree of mixing between these states influences all key photophysical parameters, including emission energy, quantum yield, and the rates of intersystem crossing and reverse intersystem crossing.

Theoretical calculations have provided deep insight into these processes. For a series of boronated acridinium dyes, it was shown that the pathway of charge transfer depends on the specific molecular structure. semanticscholar.orgacs.org In cationic derivatives, electron density moves from the N-aryl group to the acridinium core upon excitation. In contrast, for zwitterionic (betaine-type) derivatives, the charge transfer occurs from the boron-containing aryl moiety. semanticscholar.orgacs.org This demonstrates that subtle changes in chemical structure can fundamentally alter the excited-state dynamics. The introduction of a mesityl group at the 9-position of the acridinium core is another example where a donor-acceptor system is created, leading to the formation of a charge-transfer state upon excitation. The management and alignment of the various excited states (¹CT, ³CT, ³LE) are therefore central to the design of highly efficient light-emitting materials based on the this compound scaffold. researchgate.net

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| 3,6-DPCz-AD | 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one |

| DPCz | N³,N³,N⁶,N⁶-tetraphenyl-9H-carbazole-3,6-diamine |

| 3,6-DPXZ-AD | 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one |

| 2BPy-oTC | Not explicitly defined in source |

| 2BPy-pTC | Not explicitly defined in source |

| 3-DMAC-6-CF₃-AD | 3-(9,9-dimethylacridin-10(9H)-yl)-6-(trifluoromethyl)-10-phenylacridin-9(10H)-one (inferred structure) |

| XaPAc | 10-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)acridin-9(10H)-one |

| Quinine sulfate | Quinine sulfate |

| Rhodamine 6G | Rhodamine 6G |

| Toluene | Toluene |

| Dichloromethane (DCM) | Dichloromethane |

| Chloroform | Chloroform |

Phosphorescence and Luminescence Lifetimes

The study of phosphorescence and luminescence lifetimes in this compound and its derivatives reveals complex excited-state dynamics, which are highly sensitive to molecular structure, substitution patterns, and the surrounding environment. These compounds are notable for their applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis, where the behavior of the triplet excited state is crucial. researchgate.net

Detailed photophysical investigations have explored the dynamics of both singlet and triplet excited states. acs.org While fluorescence originates from the decay of the lowest singlet excited state (S1) and typically occurs on a nanosecond timescale, phosphorescence involves the decay from the lowest triplet excited state (T1). sci-hub.se This transition is spin-forbidden, resulting in significantly longer lifetimes, often ranging from microseconds to milliseconds. sci-hub.se

Research into N-substituted acridone derivatives has shown that achieving efficient organic room temperature phosphorescence (ORTP) is challenging but possible. acs.org The electronic nature of substituents and, critically, the molecular packing in the solid state, play a governing role. acs.org The competition between phosphorescence and other decay pathways, such as triplet-triplet annihilation (TTA), is a key factor. TTA can depopulate the triplet state non-radiatively or lead to delayed fluorescence. The specific arrangement of molecules in a crystal, such as co-parallel versus anti-parallel π-stacking, can be engineered to control the rate of TTA and enhance phosphorescence. acs.org

Some derivatives of 10-phenylacridin-9(10H)-one have been specifically designed to exhibit thermally activated delayed fluorescence (TADF). In these systems, a small energy gap between the S1 and T1 states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by fluorescence. x-mol.com This process also results in long-lived emission. For example, a novel TADF emitter, 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one (3,6-DPCz-AD), was developed by attaching donor groups to the acridone acceptor core. x-mol.com This design strategy facilitates a high rate of reverse intersystem crossing (kRISC) and leads to impressive luminescence characteristics. x-mol.com

The introduction of a 9-aryl group into the acridinium system is known to heavily quench fluorescence, which can, in turn, indicate a more populated triplet state. semanticscholar.org The specific photophysical data for several 10-phenylacridin-9(10H)-one derivatives highlight these characteristics.

Research Findings on 10-Phenylacridin-9(10H)-one Derivatives

| Compound Name | Abbreviation | Key Photophysical Property | Value | Reference |

|---|---|---|---|---|

| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 3,6-DPCz-AD | Reverse Intersystem Crossing Rate (kRISC) | 5.8 × 105 s-1 | x-mol.com |

| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 3,6-DPCz-AD | Radiative Decay Rate (kr) | 3.4 × 107 s-1 | x-mol.com |

| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 3,6-DPCz-AD | Photoluminescence Quantum Yield (PLQY) | 99% | x-mol.com |

| 2,6,7-trifluoro-9-mesityl-10-phenylacridin-10-ium-3-olate | PS(I) | Natural Singlet Excited State Lifetime (τ0) | 5.23 ns | rsc.org |

Measurements of delayed emission are a standard method for characterizing phosphorescence and other long-lived luminescence. rsc.org For a series of 10-phenylacridin-9(10H)-one derivatives substituted at the 4-position of the N-phenyl ring, delayed emission and lifetime decay spectra have been recorded, confirming the influence of substituents on the triplet state dynamics. rsc.org

Delayed Emission Spectral Data

| Compound Name | Abbreviation | Observed Property | Measurement Conditions | Reference |

|---|---|---|---|---|

| 10-(4-methoxyphenyl)acridin-9(10H)-one | MOPAO | Delayed emission and lifetime decay spectra recorded | In PVAH film with varied acid content | rsc.org |

| 10-(4-methoxyphenyl)acridin-9(10H)-one | MOPAO | Temperature-dependent delayed emission spectra | 80 K to 328 K | rsc.org |

| 10-(4-(trifluoromethyl)phenyl)acridin-9(10H)-one | CF3PAO | Prompt and delayed emission spectra recorded | In PVAH film | rsc.org |

| 10-(4-fluorophenyl)acridin-9(10H)-one | FPAO | Prompt and delayed emission spectra recorded | In PVAH film | rsc.org |

Electrochemical Behavior and Redox Chemistry of Phenylacridinone Systems

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique for characterizing the redox behavior of molecules. sfu.ca It involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials and the stability of different oxidation states. The key parameters in a cyclic voltammogram are the anodic and cathodic peak potentials (Epa and Epc) and their corresponding peak currents (ipa and ipc).

In the context of phenylacridinone systems, specifically the 9-phenyl-10-methyl-acridinium/acridan (AcPh+/AcPhH) redox couple, cyclic voltammetry demonstrates that the system can be electrochemically cycled between its oxidized (AcPh+) and reduced (AcPhH) forms without significant side reactions. researchgate.net The process involves an initial reduction of the acridinium (B8443388) cation (AcPh+). researchgate.net The voltammograms for these systems are analyzed to determine the potentials at which electron transfers occur. These potentials are a measure of the energy required to add or remove electrons from the molecule. stanford.edu For a simple, reversible one-electron process at 25 °C, the theoretical separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is approximately 59.2 mV. Deviations from this value can indicate more complex mechanisms or slow electron transfer kinetics. asdlib.org

Table 1: Key Parameters in Cyclic Voltammetry This table provides a general overview of the parameters used to characterize a redox system using cyclic voltammetry.

| Parameter | Symbol | Description | Significance for a Reversible System |

|---|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the oxidation peak current is at its maximum. | Part of the calculation for the formal reduction potential (E°'). |

| Cathodic Peak Potential | Epc | The potential at which the reduction peak current is at its maximum. | Part of the calculation for the formal reduction potential (E°'). |

| Peak Potential Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc). | Close to 59.2/n mV at 25 °C, where n is the number of electrons. |

| Peak Current Ratio | ipa/ipc | The ratio of the anodic peak current to the cathodic peak current. | Equal to 1. |

Stability and Identification of Electrochemically Generated Intermediates

The electrochemical reduction of the 9-phenyl-10-methyl-acridinium ion (AcPh+) proceeds through distinct intermediates. researchgate.net The first step is the formation of the 9-phenyl-10-methyl-acridanyl radical (AcPh•), which has been identified using a combination of cyclic voltammetry, electronic absorption spectroscopy, and Electron Spin Resonance (ESR) spectroscopy. researchgate.net

Influence of Structural Modifications on Redox Potentials

The redox potential of a molecule is not an immutable property but is highly sensitive to its chemical structure and environment. researchgate.netnih.gov While specific data for a broad range of 1-phenylacridin-9(10H)-one derivatives is limited, general principles of physical organic chemistry allow for predictions on how structural modifications would influence their redox potentials.

Structural changes can alter redox potentials through several mechanisms:

Electronic Effects : The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) onto the acridinone (B8587238) or phenyl rings would significantly impact the electron density of the π-conjugated system. researchgate.net Electron-withdrawing groups tend to increase the redox potential, making the molecule harder to oxidize, whereas electron-donating groups generally lower it. researchgate.net The mesomeric (resonance) effect typically has a greater influence than the inductive effect in these aromatic systems. researchgate.net

Steric and Geometric Effects : Modifications that cause steric hindrance or induce geometric distortions, such as puckering or twisting of the aromatic rings, can alter the electronic structure and, consequently, the redox potential. researchgate.netrsc.org For instance, increased steric bulk near the redox-active center can destabilize the product of electron transfer, thereby shifting the potential. rsc.org

Solvent and Environmental Effects : Changes in the hydrophobicity of the molecular interior or the solvent accessibility of the acridinone core can influence redox potentials. nih.govcurrentseparations.com The polarity of the solvent and its ability to stabilize charged intermediates through solvation also play a crucial role. rsc.org

Table 2: Predicted Influence of Structural Modifications on Redox Potential

| Modification Type | Example Substituent/Change | Expected Effect on Oxidation Potential | Rationale |

|---|---|---|---|

| Electron-Withdrawing Group | Nitro (-NO₂), Cyano (-CN) | Increase (Harder to oxidize) | Stabilizes the neutral form by lowering the energy of the HOMO. researchgate.net |

| Electron-Donating Group | Methoxy (B1213986) (-OCH₃), Amino (-NH₂) | Decrease (Easier to oxidize) | Destabilizes the neutral form by raising the energy of the HOMO. nih.gov |